![molecular formula C7H12N2O B15314072 octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)
octahydro-1H-pyrrolo[3,2-c]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one: is a heterocyclic compound that features a fused bicyclic structure consisting of a pyrrolidine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrolidine with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then subjected to intramolecular cyclization, often catalyzed by bases such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of readily available and cost-effective raw materials, mild reaction conditions, and efficient conversion processes. For example, the conversion of cyano groups to pyrrolidine structures in one step is a notable industrial approach .
Análisis De Reacciones Químicas
Types of Reactions: Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxides, while reduction results in fully saturated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, octahydro-1H-pyrrolo[3,2-c]pyridin-2-one serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, this compound has shown potential as a scaffold for the development of bioactive molecules. It is being investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, this compound derivatives are being explored as potential therapeutic agents. Their ability to interact with various biological targets makes them promising candidates for drug development.
Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable building block for various applications .
Mecanismo De Acción
The mechanism of action of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Octahydro-1H-pyrrolo[2,3-c]pyridine: Another bicyclic compound with similar structural features but different ring fusion.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle, exhibiting diverse biological activities.
Uniqueness: Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is unique due to its specific ring fusion and the resulting chemical properties. Its structure allows for distinct reactivity and biological interactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h5-6,8H,1-4H2,(H,9,10) |
Clave InChI |
LABPXXCSBARZPG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2C1NC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


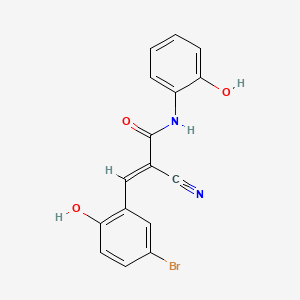
![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)

![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
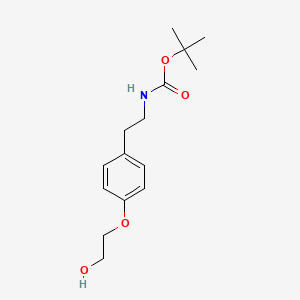
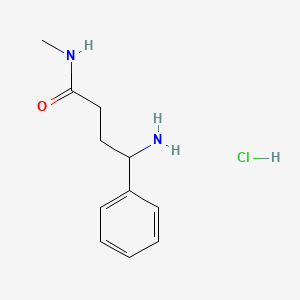
![tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B15314035.png)
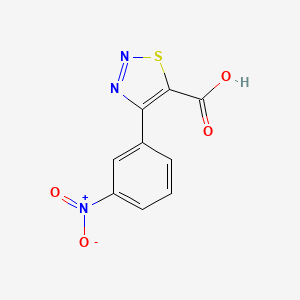

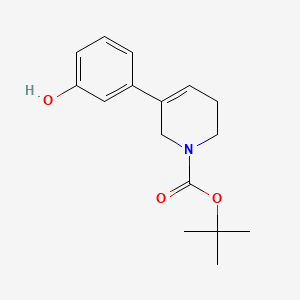
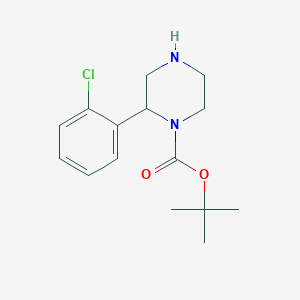
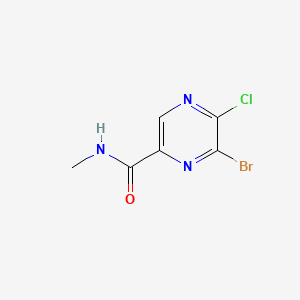
![3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)

